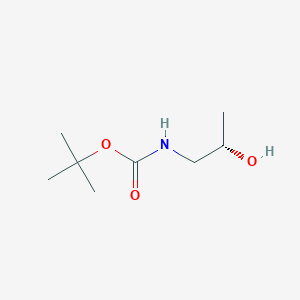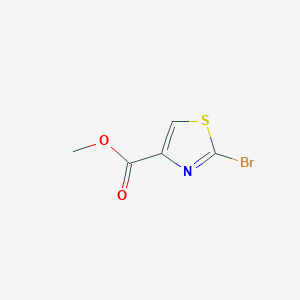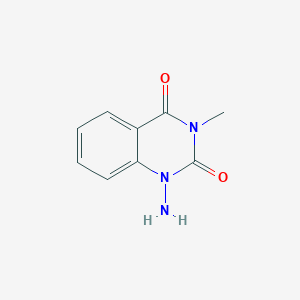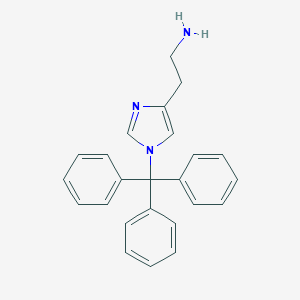
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
概要
説明
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine, also known as TIEA, is an organic compound that belongs to the family of imidazole derivatives. It is a white crystalline solid with a melting point of 180-181 °C and a boiling point of 175-176 °C. It has a molecular weight of 350.39 g/mol and a molecular formula of C19H19N3. TIEA has a wide range of uses in the scientific research field, including synthesis methods, applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
科学的研究の応用
Corrosion Inhibition :
- For Mild Steel in Hydrochloric Acid : Derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine and 2-(2-trichloromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have been investigated as corrosion inhibitors in HCl solution. Their efficacy was evaluated using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives showed that the chloride-substituted compound had better inhibitive performance than the fluoride-substituted one (Zhang et al., 2015). Another compound, 2-(2-tribromomethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, also demonstrated mixed-type inhibition behavior and an increase in inhibition efficiency with concentration (Zhang et al., 2015).
Biological Activities :
- Antiprotozoal Activity : Novel derivatives like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, surpassing metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
- Antimicrobial Activity : Compounds derived from 1H-imidazole showed notable antibacterial activity against common bacteria like Proteus spp, S.pyogenes, Escherichia coli, and P.aeruginosa, compared with standard antibiotics such as Ciprofloxacin & Tetracycline (Al-badrany et al., 2019).
Histamine Receptor Studies :
- Substituted 2-(4-imidazolyl)ethylamines were synthesized and preliminarily tested for their properties towards H2 and H1 receptors. This research aids in understanding the binding and activity of compounds at histamine receptors, which is crucial for developing drugs targeting allergic and gastric acid-related conditions (Plazzi et al., 1981).
Catalysis and Synthesis :
- Studies have also looked into the synthesis and characterization of complexes with 2-(1H-imidazol-4-yl)-ethylamine derivatives, providing insights into their structural and catalytic properties, which could be relevant in various chemical synthesis processes (Dołęga et al., 2008).
特性
IUPAC Name |
2-(1-tritylimidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPAUNPMGPHBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347148 | |
| Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195053-92-0 | |
| Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195053-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

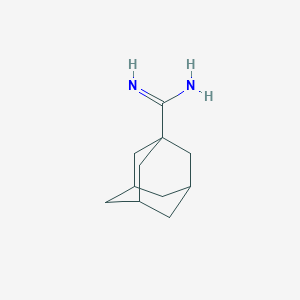
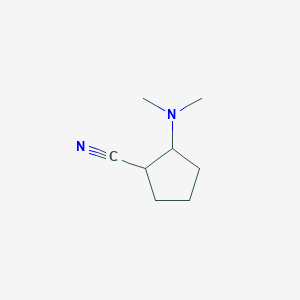
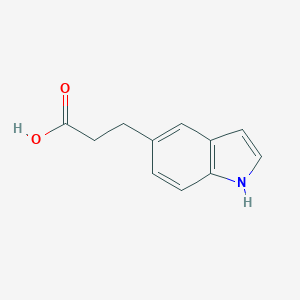
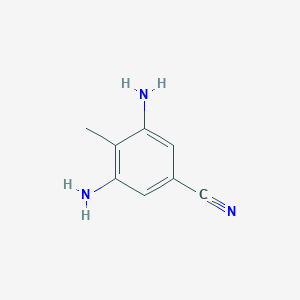


![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

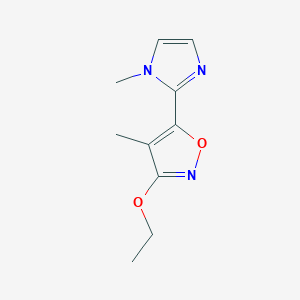
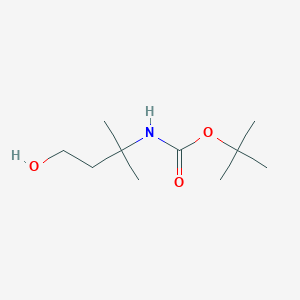
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
